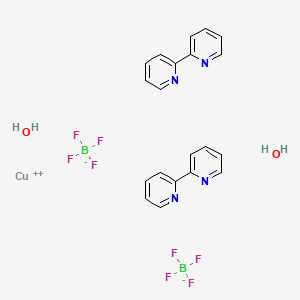pre-ELM-11
CAS No.: 854623-98-6
Cat. No.: VC2368546
Molecular Formula: C20H20B2CuF8N4O2
Molecular Weight: 585.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 854623-98-6 |
|---|---|
| Molecular Formula | C20H20B2CuF8N4O2 |
| Molecular Weight | 585.6 g/mol |
| IUPAC Name | copper;2-pyridin-2-ylpyridine;ditetrafluoroborate;dihydrate |
| Standard InChI | InChI=1S/2C10H8N2.2BF4.Cu.2H2O/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;; |
| Standard InChI Key | OLBITSHZKINIHL-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cu+2] |
| Canonical SMILES | [B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cu+2] |
Introduction
Chemical Identity and Basic Properties
Pre-ELM-11 is scientifically identified as diaquabis(4,4'-bipyridine-κN1)-Copper(2+) bis[tetrafluoroborate(1-)] with the CAS registry number 854623-98-6 . This crystalline compound exhibits distinct physical properties that make it valuable in various chemical applications.
Physical and Chemical Characteristics
Pre-ELM-11 presents as a solid compound with a color ranging from light blue to blue, reflecting its copper content . The compound has a high melting point exceeding 300°C and requires storage under inert atmosphere in refrigerated conditions to maintain stability . Regarding solubility, pre-ELM-11 is slightly soluble in aqueous acidic solutions and methanol, which influences its handling and application methods .
The chemical composition and molecular properties of pre-ELM-11 are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | Diaquabis(4,4'-bipyridine-κN1)-Copper(2+) bis[tetrafluoroborate(1-)] |
| CAS Number | 854623-98-6 |
| Molecular Formula | C₂₀H₁₈BCuF₄N₄O₂⁺ |
| Molecular Weight | 496.74 g/mol |
| Appearance | Solid |
| Color | Light blue to blue |
| Melting Point | >300°C |
| Solubility | Slightly soluble in aqueous acids and methanol |
| Storage Conditions | Refrigerator, under inert atmosphere |
Structural Characteristics
Polymorphic Forms
An intriguing aspect of pre-ELM-11 is its ability to exist in two distinct polymorphic forms:
-
Stable pre-ELM-11: Obtained through low-concentration synthesis methods, this form represents the thermodynamically preferred structure .
-
Metastable pre-ELM-11: Produced through high-concentration synthesis approaches, this form represents a kinetically trapped state that can convert to the stable form under appropriate conditions .
Both polymorphs consist of one-dimensional chains composed of Cu(bpy)(BF₄)₂(H₂O)₂ units that are loosely connected via hydrogen bonds between the coordinated water molecules and bipyridine ligands . The key difference between the polymorphs lies in their layer structures, which influences their transformation behavior and the properties of the resulting ELM-11 material.
Synthesis and Phase Transformation
Synthesis Methods
The synthesis of pre-ELM-11 can be conducted through different approaches, with concentration playing a critical role in determining the resulting polymorph:
-
Low-concentration synthesis: This method produces the stable form of pre-ELM-11 directly .
-
High-concentration synthesis: Initially results in the formation of the metastable polymorph, which can undergo transformation to the stable form through an aging process .
Phase Transformation Mechanism
The transformation between the metastable and stable forms of pre-ELM-11 during high-concentration synthesis follows a solvent-mediated phase transformation mechanism. Research indicates that larger particles in the metastable phase form first, followed by their dissolution and the subsequent growth of the stable phase .
This process can be conceptualized in three stages:
-
Initial formation of metastable pre-ELM-11 with seeds of the stable form (early stage) .
-
Dissolution of the metastable form as the concentration drops below its solubility threshold .
-
Complete transformation to the stable pre-ELM-11 after extended aging time .
Extended stirring of the reaction mixture at room temperature (aging process) facilitates the conversion of metastable pre-ELM-11 to its stable form . This transformation occurs only in solvent and has been confirmed by re-immersing particles in a methanol-water solution .
Transformation to ELM-11
Conversion Process
Both stable and metastable forms of pre-ELM-11 can be transformed into the elastic layer-structured metal-organic framework ELM-11 through a heating process under vacuum conditions . During this transformation, the coordinated water molecules are removed, leading to a structural reorganization that results in the formation of the porous ELM-11 framework.
Impact on Gate-Opening Properties
Although both polymorphic forms of pre-ELM-11 yield ELM-11 with identical CO₂ adsorption capacities and gate-opening pressures, a significant difference emerges in the steepness of the S-shaped adsorption curve . This differential behavior is attributed to the distinct crystallite size distributions along the a and c axes in the resulting ELM-11 structures .
The ELM-11 derived from metastable pre-ELM-11 exhibits different gate-opening behavior compared to that derived from the stable form, highlighting how the precursor's polymorphic state influences the functional properties of the final material . This relationship provides a pathway for controlling the adsorption characteristics of ELM-11 by manipulating the synthesis conditions of pre-ELM-11.
Applications
Catalytic Applications
Pre-ELM-11 serves as an organometallic catalyst in various chemical transformations. One documented application is in the preparation of α-hydroxy ketones through the oxidation of silyl enolates . This catalytic activity is referenced in chemical literature by Arai et al. in their 2005 publication in Chemical Letters .
Precursor to Functional Materials
The primary significance of pre-ELM-11 lies in its role as a precursor to ELM-11, a metal-organic framework with distinctive "gate-opening" adsorption behavior . ELM-11 has attracted considerable interest for applications in gas separation, storage, and sensing due to its unique structural response to guest molecules.
By controlling the polymorphic form of pre-ELM-11, researchers can modulate the adsorption properties of the resulting ELM-11 material, offering a strategy for tailoring these functional materials for specific applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume